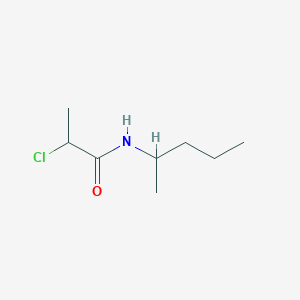
2-chloro-N-(3-methylbutyl)propanamide
Übersicht
Beschreibung
“2-chloro-N-(3-methylbutyl)propanamide” is a chemical compound with the CAS Number: 1016813-78-7 . It has a molecular weight of 177.67 . The IUPAC name for this compound is 2-chloro-N-isopentylpropanamide .
Molecular Structure Analysis
The InChI code for “2-chloro-N-(3-methylbutyl)propanamide” is 1S/C8H16ClNO/c1-6(2)4-5-10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen
Environmental Occurrence and Toxicity Studies
Studies have focused on the environmental occurrence, pathways, and toxicity of compounds structurally related to 2-chloro-N-(3-methylbutyl)propanamide, such as acrylamide and chlorinated propanols. For instance, acrylamide, which shares a functional group with 2-chloro-N-(3-methylbutyl)propanamide, is known for its formation in high-carbohydrate foods during high-temperature cooking processes, raising concerns about its neurotoxic, genotoxic, carcinogenic, and reproductive toxic properties (Keramat et al., 2011). Similarly, triclosan, another chlorinated compound, has been extensively reviewed for its widespread use, environmental persistence, and potential health risks, highlighting the importance of understanding such compounds' behavior and effects (Bedoux et al., 2012).
Pharmacokinetic and Pharmacodynamic Properties
Research into compounds with pharmacokinetic and pharmacodynamic profiles similar to 2-chloro-N-(3-methylbutyl)propanamide, such as propofol, provides insight into their absorption, distribution, metabolism, and excretion characteristics, as well as their mechanism of action. Propofol, for instance, is widely used for induction and maintenance of anesthesia, with studies focusing on its effects through potentiation of the GABA receptor, emphasizing the significance of understanding the pharmacological aspects of such compounds (Sahinovic et al., 2018).
Food Safety and Biochemical Impacts
The presence and effects of related compounds in food products have been a significant area of study, with investigations into their formation during food processing, potential health risks, and strategies for mitigation. For example, the production and breakdown pathways of branched-chain aldehydes in food highlight the complex interactions between food composition, processing conditions, and the resulting flavor and safety implications (Smit et al., 2009).
Safety and Hazards
Eigenschaften
IUPAC Name |
2-chloro-N-(3-methylbutyl)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16ClNO/c1-6(2)4-5-10-8(11)7(3)9/h6-7H,4-5H2,1-3H3,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFVVYXGZRFGDQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCNC(=O)C(C)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-chloro-N-(3-methylbutyl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-[2-(Trifluoromethyl)phenoxy]pyridine-3-carbonitrile](/img/structure/B3362952.png)
![3-[(2-Phenoxyethoxy)methyl]aniline](/img/structure/B3362956.png)
![6-[4-(Pyridin-2-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B3362961.png)
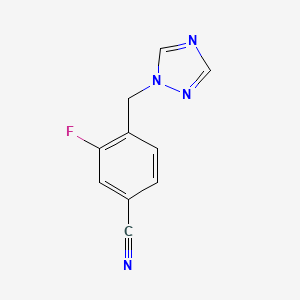
![2-chloro-N-[4-(methylsulfanyl)phenyl]propanamide](/img/structure/B3362969.png)
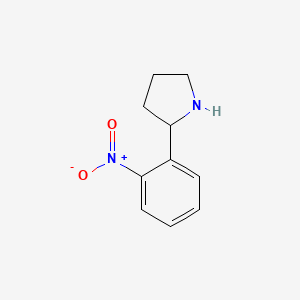
![3-[(Cyclohexyloxy)methyl]benzonitrile](/img/structure/B3362984.png)
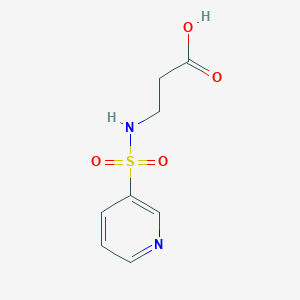

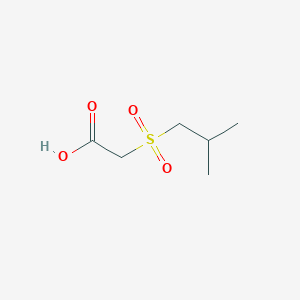
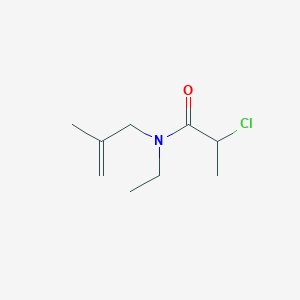

![2-chloro-N-[2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethyl]propanamide](/img/structure/B3363014.png)
